N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to create the compound. This includes the starting materials, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
Catalytic Synthesis and Bioactivity Evaluation
A study involved the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using various bioactive aromatic heterocyclic carboxylic acids and fatty acids. This research demonstrated that the synthesized compounds exhibited significant antimicrobial and antioxidant activities, suggesting potential applications in developing new pharmaceuticals with antimicrobial and antioxidant properties (Sindhe et al., 2016).
Antiviral Activity of Thiazole C-nucleosides
Another study described the synthesis and evaluation of thiazole C-nucleosides for antiviral activity. This work highlighted the importance of structural modification in enhancing the antiviral properties of synthesized compounds against various viruses, indicating the role of such compounds in the development of new antiviral drugs (Srivastava et al., 1977).
Innovative Cyanation Methods
Research on direct cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as a cyanation agent opens up new pathways for preparing aryl nitriles, a valuable class of compounds in organic synthesis and pharmaceutical development (Ding & Jiao, 2011).
Synthesis of Pyrimidine Derivatives
A study focused on the reaction of methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides, leading to the synthesis of pyrimidine derivatives. This research contributes to the field of heterocyclic chemistry by providing methods to synthesize polyfunctionalized pyrimidines, which have applications in pharmaceutical chemistry (Kohra et al., 1988).
Enaminoketones Studies
Research on N-substituted 3-amino-2-cyclohexen-1-ones and their reactions offers insights into the chemistry of enaminoketones and their potential applications in synthesizing novel organic compounds with varied biological activities (Jirkovsky, 1974).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, if the compound is a drug, the mechanism of action would refer to how it affects the body to produce its therapeutic effects.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks to health and the environment. This includes its toxicity, flammability, and any precautions that need to be taken while handling it.
Future Directions
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-10-5-12-7-14(20-13(12)6-11(10)2)15(19)18-16(8-17)3-4-21-9-16/h5-6,14H,3-4,7,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAMVGGADKPAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(C2)C(=O)NC3(CCSC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide |
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